Methyl cholate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

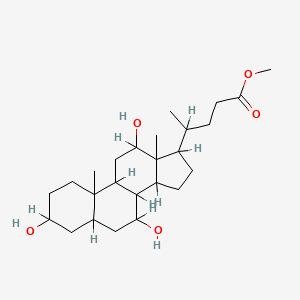

Methyl cholate, also known as this compound, is a bile acid derivative. It is a methyl ester of cholic acid, which is one of the primary bile acids produced in the liver. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl cholate can be synthesized through the esterification of cholic acid. The reaction typically involves the use of methanol and an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of methyl 3,7,12-trihydroxycholan-24-oate follows a similar esterification process but on a larger scale. The process involves the continuous addition of cholic acid and methanol into a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to achieve the desired conversion. The product is purified through distillation or crystallization.

Analyse Des Réactions Chimiques

Oxidation Reactions

Methyl cholate undergoes selective oxidation at specific hydroxyl groups, yielding keto derivatives with distinct biological and chemical properties:

C-3 Hydroxyl Oxidation

-

Reagents/Conditions : Ag₂CO₃ on Celite in boiling toluene.

-

Mechanism : The reaction proceeds via dehydrogenation, retaining the 5β-cholanate backbone.

C-7 Hydroxyl Oxidation

-

Reagents/Conditions : CrO₃ in acetic acid at −7 to 0°C.

-

Product : 3α,12α-Dihydroxy-7-keto-5β-cholanic acid after hydrolysis ( ).

C-6 Hydroxyl Oxidation (Analogous System)

-

Reagents/Conditions : CrO₃ in acetic acid for hyodeoxycholic acid derivatives.

Table 1: Oxidation Reactions of this compound Derivatives

*Illustrated using hyodeoxycholic acid as a model system.

Inclusion Complex Formation

This compound reacts with acetonitrile (CH₃CN) via solid-vapour adsorption to form a 1:1 inclusion complex (MCCN). Key findings include:

Structural Insights

-

Hydrogen Bonding : MCCN forms weaker host-guest hydrogen bonds compared to cholic acid-acetonitrile (CACN), yet exhibits higher thermal stability ( ).

-

Kinetics :

Table 2: Kinetic Parameters for Acetonitrile Desorption

| Parameter | MCCN | CACN |

|---|---|---|

| Eₐ (kJ mol⁻¹) | 143 ± 12 | 114 ± 9 |

| ln A | 27.9 ± 1.2 | 23.4 ± 1.0 |

Isomerization Reactions

This compound derivatives participate in acid-catalyzed isomerization:

-

Example : 3,6-Diketo-5β-cholanic acid isomerizes to 3,6-diketo-5α-cholanic acid in acetic acid with HCl.

-

Mechanism : Proceeds via enol intermediate (6β-hydroxy-3-keto-5-cholenic acid) ( ).

Thermal Behavior

-

MCCN Decomposition : Guest loss occurs at 160–190°C , followed by host melting at 220°C ( ).

-

CACN Decomposition : Guest loss and host melting overlap broadly between 130–220°C ( ).

Comparative Reactivity

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antitumor and Anti-inflammatory Properties

Methyl cholate has been investigated for its potential as an anti-inflammatory and antitumor agent. Studies have shown that bile acid derivatives can modulate inflammatory responses and exhibit anticancer activities through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth .

Case Study:

A study on this compound's efficacy in cancer therapy demonstrated that it could enhance the effectiveness of chemotherapeutic agents by improving their solubility and bioavailability. The research indicated that this compound could be used as a carrier for hydrophobic drugs, facilitating targeted delivery to tumor sites.

Biochemical Research

2.1 Interaction with Cholesterol

this compound has been studied for its interactions with cholesterol, particularly in mixed association systems. Research indicates that this compound forms nonideal complexes with cholesterol, affecting solubility and stability in various solvents .

Case Study:

A vapor pressure osmometry study revealed that this compound interacts differently with cholesterol compared to other bile acid derivatives, highlighting its unique role in lipid biochemistry.

| Parameter | Value |

|---|---|

| kAB (association constant) | 0.04 1/g |

| BAB (nonideal term) | 1.5×10−5 1 mol g−2 |

Material Science

3.1 Formation of Inclusion Complexes

this compound has been utilized in the formation of inclusion complexes with various solvents, such as acetonitrile. These complexes can alter the physical properties of materials, making them suitable for specific applications in drug formulation and delivery systems .

Case Study:

Research on solid-vapor reactions indicated that both cholic acid and this compound could crystallize to form stable inclusion complexes, which can be beneficial in enhancing the solubility of poorly soluble drugs.

Chemical Stability and Drug Delivery

4.1 Enhancing Drug Stability

this compound is also noted for its role in enhancing the stability of drug formulations. Its amphiphilic nature allows it to stabilize hydrophobic drugs within polymeric micelles, improving their solubility and bioavailability .

Case Study:

A study on amorphous drug nanoparticles showed that incorporating this compound into drug formulations significantly improved their stability during storage and enhanced dissolution rates upon administration.

Mécanisme D'action

The mechanism of action of methyl 3,7,12-trihydroxycholan-24-oate involves its interaction with bile acid receptors and transporters in the liver and intestines. It aids in the emulsification and absorption of dietary fats by forming micelles. The compound also regulates cholesterol homeostasis and influences the expression of genes involved in lipid metabolism.

Comparaison Avec Des Composés Similaires

Methyl cholate can be compared with other bile acid derivatives such as:

Ethyl 3,7,12-trihydroxycholan-24-oate: Similar structure but with an ethyl ester group instead of a methyl ester.

Cholic acid: The parent compound with a free carboxylic acid group.

Deoxycholic acid: Lacks the hydroxyl group at the 7-position.

Uniqueness

This compound is unique due to its specific esterification, which alters its solubility and reactivity compared to its parent compound, cholic acid. This modification can influence its biological activity and its applications in various fields.

Propriétés

Formule moléculaire |

C25H42O5 |

|---|---|

Poids moléculaire |

422.6 g/mol |

Nom IUPAC |

methyl 4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |

InChI |

InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3 |

Clé InChI |

DLYVTEULDNMQAR-UHFFFAOYSA-N |

SMILES canonique |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Description physique |

Solid; [Sigma-Aldrich MSDS] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.